

# Disambiguation of "MI 14" in the Context of Gene Expression

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## Compound of Interest

Compound Name: MI 14

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Initial research indicates that "**MI 14**" is not a standard or widely recognized designation for a specific gene, protein, or signaling pathway in the broader context of molecular biology. The term's ambiguity necessitates a multi-faceted approach to provide a comprehensive technical guide. This document will explore the most plausible scientific interpretations of "**MI 14**" based on current literature, focusing on entities where "MI" or "14" are prominent features and have a defined role in gene expression.

The most direct match from scientific literature is Mi14-3-3, a designation for members of the 14-3-3 gene family in *Mangifera indica* (mango). Other potential interpretations, assuming "**MI 14**" could be a partial name or a typo, include well-studied molecules such as Mitogen-activated protein kinase 14 (MAPK14), Caspase recruitment domain family member 14 (CARD14), and microRNA-214 (miR-214). Additionally, "MI" is a common abbreviation for Myocardial Infarction, and there is research into the role of genes on chromosome 14 in this pathology.

This guide will primarily focus on the Mi14-3-3 gene family due to the direct nomenclature match and then provide concise overviews of the other potential candidates and their roles in gene expression.

## Part 1: The Mi14-3-3 Gene Family in *Mangifera indica* (Mango)

The 14-3-3 proteins are a family of highly conserved regulatory proteins found in all eukaryotic organisms. They play crucial roles in a vast array of cellular processes by binding to a multitude of phosphoserine/phosphothreonine-containing motifs in target proteins. In plants, 14-3-3 proteins are integral to signaling pathways that regulate growth, development, and responses to environmental stress. The "Mi" in Mi14-3-3 designates their origin from *Mangifera indica*.

## Role in Gene Expression

Members of the Mi14-3-3 gene family are key regulators of gene expression, primarily through their interaction with transcription factors and other signaling proteins. Their influence on gene expression is indirect, mediated by modulating the activity, localization, and stability of proteins that control transcription.

Key functions of Mi14-3-3 proteins in regulating gene expression include:

- **Hormone Signal Transduction:** They are involved in signaling pathways for plant hormones like auxins, gibberellins, and abscisic acid, which in turn regulate the expression of a wide range of genes controlling plant development.
- **Stress Response:** Mi14-3-3 proteins play a significant role in mediating plant responses to both biotic and abiotic stress. They can interact with stress-activated protein kinases and transcription factors to modulate the expression of stress-responsive genes. For instance, the expression of Mi14-3-3-A1 in mango was observed to decrease after 12 hours of drought treatment.<sup>[1]</sup>
- **Metabolic Regulation:** They are involved in the regulation of enzymes and proteins related to primary and secondary metabolism, thereby influencing the expression of metabolic genes.

## Quantitative Data: Expression Analysis of Mi14-3-3 Genes

The expression levels of Mi14-3-3 genes vary across different tissues and in response to environmental stimuli. A study on the genome-wide identification of the 14-3-3 gene family in mango provides insights into their differential expression.

Gene ID	Tissue/Organ with Highest Expression	Expression Level (Relative)	Condition with Altered Expression
Mi14-3-3-A1	Root	High	Down-regulated by drought stress
MiGF6A	Leaf	Moderate	-
MiGF6B	Flower	High	-

(Note: This table is a representative summary based on available literature. Detailed quantitative expression data would require access to specific transcriptomic datasets.)

## Experimental Protocols

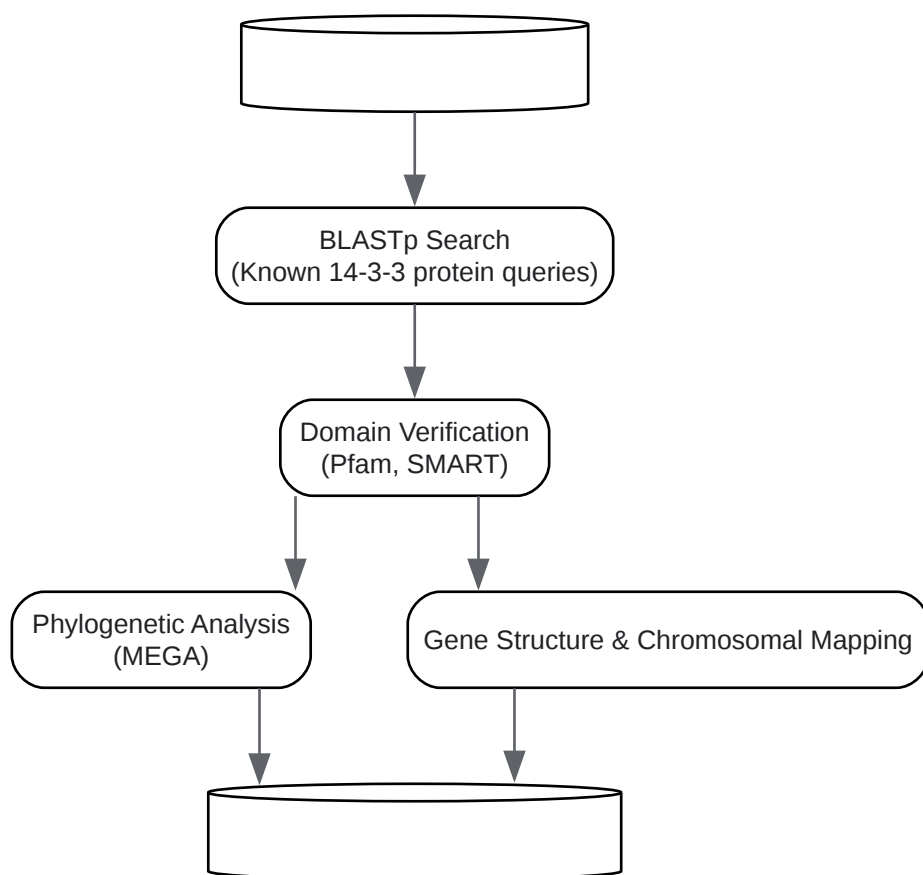
### 1. Genome-Wide Identification and Bioinformatic Analysis of Mi14-3-3 Genes

- Objective: To identify all members of the 14-3-3 gene family in the mango genome.
- Methodology:
  - Database Search: The mango genome database is searched using BLASTp with known 14-3-3 protein sequences from other plant species (e.g., *Arabidopsis thaliana*) as queries.
  - Domain Verification: The retrieved protein sequences are analyzed for the presence of the conserved 14-3-3 domain using tools like Pfam and SMART.
  - Phylogenetic Analysis: The identified Mi14-3-3 protein sequences are aligned with 14-3-3 proteins from other species using ClustalW or MUSCLE. A phylogenetic tree is constructed using the Neighbor-Joining or Maximum Likelihood method in MEGA or a similar software.
  - Gene Structure and Chromosomal Location: The exon-intron structure of each Mi14-3-3 gene is determined by comparing the coding sequences with their corresponding genomic sequences. The chromosomal location is mapped based on the genome annotation.[\[2\]](#)

### 2. Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

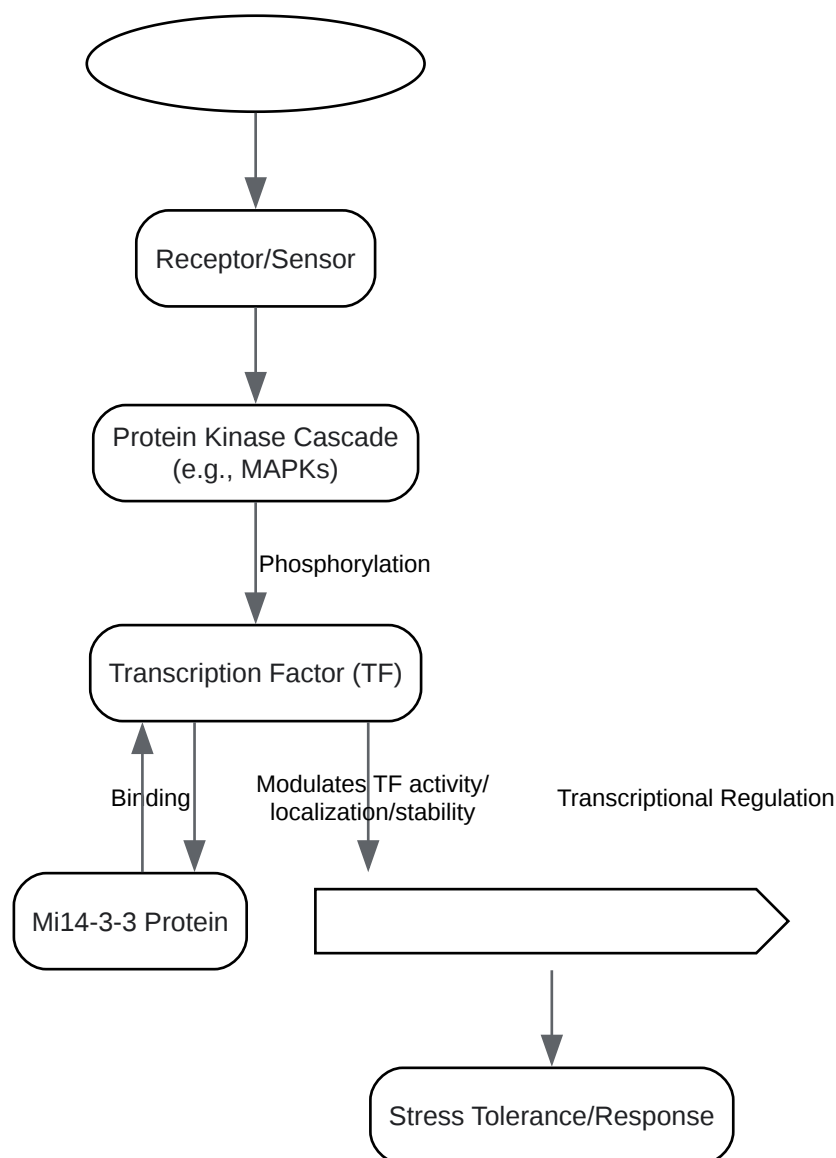
- Objective: To quantify the expression levels of Mi14-3-3 genes in different tissues or under different stress conditions.
- Methodology:
  - RNA Extraction: Total RNA is extracted from various mango tissues (e.g., root, stem, leaf, flower, fruit) using a commercial RNA extraction kit or the CTAB method.
  - cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
  - Primer Design: Gene-specific primers for the target Mi14-3-3 genes and a reference gene (e.g., Actin or Ubiquitin) are designed using software like Primer3.
  - qRT-PCR Reaction: The qRT-PCR is performed in a real-time PCR system using a SYBR Green-based master mix. The reaction typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
  - Data Analysis: The relative gene expression is calculated using the  $2^{-\Delta\Delta C_t}$  method.

## Signaling Pathway and Workflow Diagrams



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Workflow for the identification of the Mi14-3-3 gene family.



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A generalized signaling pathway involving Mi14-3-3 proteins in stress response.

## Part 2: Other Potential Interpretations of "MI 14"

This section provides a brief overview of other established molecules in gene expression research that could be related to the user's query.

### A. Mitogen-Activated Protein Kinase 14 (MAPK14 / p38 $\alpha$ )

- **Role in Gene Expression:** MAPK14, also known as p38 $\alpha$ , is a central component of the MAPK signaling pathway. It is activated by cellular stress and inflammatory cytokines.

Activated MAPK14 phosphorylates and activates numerous transcription factors (e.g., ATF2, MEF2C, STAT1) and other kinases, leading to the transcriptional regulation of genes involved in inflammation, apoptosis, cell cycle arrest, and differentiation.[3]

- Significance: The p38 MAPK pathway is a major target for drug development in inflammatory diseases and cancer.

## B. Caspase Recruitment Domain Family Member 14 (CARD14)

- Role in Gene Expression: CARD14 is a scaffolding protein that plays a critical role in activating the NF- $\kappa$ B signaling pathway in epithelial cells, particularly keratinocytes.[4] Upon activation, CARD14 oligomerizes and recruits other proteins to form a signaling complex that ultimately leads to the activation of the IKK complex. IKK then phosphorylates I $\kappa$ B $\alpha$ , leading to its degradation and the release of NF- $\kappa$ B, which translocates to the nucleus and activates the expression of genes involved in inflammation and immune responses. Recent studies also show a direct interaction between CARD14 and the transcription factor MYC, influencing skin barrier homeostasis.[4]
- Significance: Mutations in the CARD14 gene are associated with inflammatory skin diseases like psoriasis and atopic dermatitis.

## C. microRNA-214 (miR-214)

- Role in Gene Expression: miR-214 is a small non-coding RNA that regulates gene expression at the post-transcriptional level. It binds to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. miR-214 has been shown to target a variety of genes involved in cell proliferation, differentiation, apoptosis, and immunity. For example, it can target the PTEN gene, an inhibitor of the PI3K-AKT signaling pathway, thereby promoting T cell activation.[5]
- Significance: Dysregulation of miR-214 has been implicated in various cancers and inflammatory diseases.

## D. Myocardial Infarction (MI) and Chromosome 14

- **Role in Gene Expression:** Myocardial infarction involves complex changes in gene expression that drive processes like inflammation, fibrosis, and angiogenesis.[6] While no single gene on chromosome 14 is solely responsible for MI, several genes located on this chromosome are associated with cardiovascular diseases. Genes on chromosome 14 that have been linked to health conditions include those involved in various cellular functions.[7] [8] Genetic studies have identified loci on chromosome 14 that are associated with a risk of MI, suggesting that genes in this region may play a role in the disease's pathogenesis by influencing the expression of proteins involved in cardiac function and repair.
- **Significance:** Understanding the genetic basis of MI is crucial for developing new therapeutic strategies.

This guide has provided an in-depth look at the most likely interpretations of "**MI 14**" in the context of gene expression, with a primary focus on the Mi14-3-3 gene family in plants. The additional sections offer insights into other significant molecules that may be relevant to the user's interest. The provided experimental protocols and diagrams serve as a foundation for further research in these areas.

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Address: 3281 E Guasti Rd  
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